molecular formula C18H22N4O4S2 B2509941 2-(3,4-dimethoxyphenyl)-N-(5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 476466-81-6

2-(3,4-dimethoxyphenyl)-N-(5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2509941
CAS No.: 476466-81-6
M. Wt: 422.52
InChI Key: FNJABDHYPZSDEB-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-(5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C18H22N4O4S2 and its molecular weight is 422.52. The purity is usually 95%.
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Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-N-(5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and specific biological activities of this compound based on various studies.

Chemical Structure

The compound is characterized by a complex structure featuring a thiadiazole ring, a pyrrolidine moiety, and methoxy-substituted phenyl groups. Its molecular formula is C17H22N4O3SC_{17}H_{22}N_4O_3S, and it has a molecular weight of approximately 378.45 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from accessible precursors. Key steps include:

  • Formation of the thiadiazole ring through condensation reactions.
  • Introduction of the pyrrolidine group via nucleophilic substitution.
  • Final acetamide formation through acylation reactions.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of compounds similar to this compound. For instance:

  • Inhibition of COX Enzymes : This compound has shown significant inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes. The IC50 values for related compounds have been reported in the range of 0.52 to 22.25 µM against COX-I/II .
CompoundIC50 (µM)Selectivity Index
Celecoxib0.789.51
PYZ16 (similar structure)0.5210.73

Antioxidant Properties

Studies indicate that derivatives of this compound exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress markers in vitro. This activity is crucial for preventing cellular damage associated with chronic diseases.

Anticancer Activity

Preliminary investigations into the anticancer potential of this compound suggest it may inhibit tumor cell proliferation in various cancer cell lines:

  • MCF-7 (breast cancer) : Demonstrated >70% inhibition at concentrations ranging from 9 to 15 µM.
  • HeLa (cervical cancer) : Similar inhibition rates were observed.

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of related compounds:

  • Study on Inflammation : A rat model was used to assess the anti-inflammatory effects through carrageenan-induced paw edema. The treated groups exhibited significant reductions in edema compared to controls, suggesting effective anti-inflammatory action.
  • Cancer Cell Line Studies : In vitro studies using MCF-7 and HeLa cells demonstrated that treatment with the compound resulted in increased apoptosis rates and decreased cell viability.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • The methoxy groups enhance lipophilicity and improve binding affinity to target enzymes.
  • The thiadiazole ring is crucial for COX inhibition.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S2/c1-25-13-6-5-12(9-14(13)26-2)10-15(23)19-17-20-21-18(28-17)27-11-16(24)22-7-3-4-8-22/h5-6,9H,3-4,7-8,10-11H2,1-2H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJABDHYPZSDEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=NN=C(S2)SCC(=O)N3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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